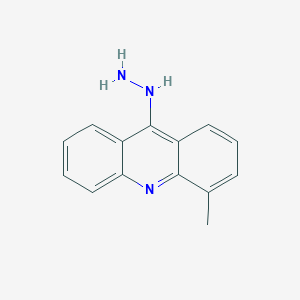

9-Hydrazinyl-4-methylacridine

説明

Structure

3D Structure

特性

IUPAC Name |

(4-methylacridin-9-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-9-5-4-7-11-13(9)16-12-8-3-2-6-10(12)14(11)17-15/h2-8H,15H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSHEXMIXFIADA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=C(C3=CC=CC=C3N=C12)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00552418 | |

| Record name | 9-Hydrazinyl-4-methylacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110701-29-6 | |

| Record name | 9-Hydrazinyl-4-methylacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 9 Hydrazinyl 4 Methylacridine

Reactivity Profile of the Hydrazine (B178648) Group in the Acridine (B1665455) Scaffold

The hydrazinyl group (-NHNH2) at the 9-position of the acridine ring is the primary site of many of the compound's characteristic reactions. Its reactivity is a composite of the inherent properties of hydrazines and the electronic effects imposed by the acridine system.

Nucleophilic Properties of the Hydrazinyl Moiety

The terminal nitrogen atom of the hydrazinyl group in 9-Hydrazinyl-4-methylacridine possesses a lone pair of electrons, rendering it a potent nucleophile. This nucleophilicity is central to its ability to participate in a variety of chemical reactions. The electron-donating nature of the hydrazinyl group can be observed in its reactions with electrophilic reagents.

The nucleophilic character of the hydrazinyl moiety is influenced by the electronic nature of the acridine ring system. The acridine nucleus, being an electron-deficient aromatic system, can withdraw electron density from the attached hydrazinyl group, thereby modulating its nucleophilicity. However, the presence of the 4-methyl group, an electron-donating group, can partially counteract this effect by increasing the electron density on the acridine ring through a positive inductive effect. quora.com

Key nucleophilic reactions involving the hydrazinyl group include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding N-acyl-N'-(4-methylacridin-9-yl)hydrazines.

Condensation with Carbonyl Compounds: Reaction with aldehydes and ketones to form hydrazones, which are often colored or crystalline compounds useful for characterization.

Alkylation: Reaction with alkyl halides, although this can be complex, potentially leading to mono- or di-substituted products at the terminal nitrogen.

These reactions are fundamental in the derivatization of this compound for various applications.

Redox Chemistry of the Hydrazinyl Functionality

The hydrazinyl group is susceptible to oxidation, a reaction that can proceed through various pathways depending on the oxidizing agent and reaction conditions. Mild oxidation can lead to the formation of a diimide intermediate, which can then undergo further reactions. Stronger oxidizing agents can cleave the nitrogen-nitrogen bond.

For instance, the oxidation of aldehyde hydrazones, which can be formed from this compound, with reagents like benzeneseleninic anhydride (B1165640) can lead to the formation of acylazo-derivatives. While this specific reaction has not been documented for this compound itself, it provides a plausible pathway for its derivatives.

The redox potential of the hydrazinyl group is influenced by the electronic environment of the acridine ring. The electron-withdrawing nature of the acridine core may make the hydrazinyl group more susceptible to oxidation compared to simple alkyl or aryl hydrazines.

Reaction Mechanisms of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing synthetic pathways. The mechanisms are often complex, involving multi-step sequences with various intermediates and transition states.

Kinetic and Thermodynamic Studies of Reaction Pathways

Detailed kinetic and thermodynamic studies on this compound are not extensively reported in the literature. However, analogies can be drawn from studies on related heterocyclic systems. For nucleophilic substitution reactions at the 9-position of the acridine ring, the reaction rate is dependent on several factors, including the nature of the nucleophile, the leaving group, the solvent, and the electronic properties of the acridine ring.

Elucidation of Intermediates and Transition States

The elucidation of transient species such as intermediates and transition states is key to a deep understanding of reaction mechanisms. In nucleophilic substitution reactions involving the hydrazinyl group, a tetrahedral intermediate is often proposed. masterorganicchemistry.com For example, in the acylation of the hydrazinyl group, the initial attack of the nitrogen on the carbonyl carbon of the acylating agent leads to a tetrahedral intermediate, which then collapses to form the product and a leaving group.

Transition states in these reactions are high-energy species and are not directly observable. tandfonline.comnih.gov Their structures are often inferred from kinetic data, computational modeling, and the stereochemical outcome of the reaction. For instance, in an SN2-type reaction, a pentacoordinate transition state would be involved. uky.eduorganic-chemistry.org

Influence of the 4-Methyl Group on Acridine Reactivity

The presence of a methyl group at the 4-position of the acridine ring has a discernible impact on the reactivity of the entire molecule, including the hydrazinyl group at the 9-position. This influence is primarily electronic and, to a lesser extent, steric.

The methyl group is an electron-donating group through the inductive effect. quora.com This donation of electron density to the acridine ring can have several consequences:

Increased Nucleophilicity of the Hydrazinyl Group: By increasing the electron density on the acridine ring, the 4-methyl group can indirectly enhance the electron-donating ability and thus the nucleophilicity of the hydrazinyl group at the 9-position.

Modulation of Redox Potential: The increased electron density may make the acridine ring system and the attached hydrazinyl group more susceptible to oxidation.

Effect on Electrophilic Aromatic Substitution: The electron-donating nature of the methyl group can activate the acridine ring towards electrophilic attack, although such reactions are generally difficult on the electron-deficient acridine nucleus.

A structure-activity relationship study on 9-anilinoacridines revealed that a 4-CH3 substituent on the acridine ring could promote drug translocation, possibly by sterically hindering binding to non-target sites. nih.gov While this is in a different but related system, it highlights the potential steric influence of a methyl group at the 4-position.

Below is an interactive data table summarizing the expected influence of the 4-methyl group on the reactivity of this compound.

| Property | Influence of 4-Methyl Group | Rationale |

| Nucleophilicity of Hydrazinyl Group | Increase | Positive Inductive Effect (+I) |

| Susceptibility to Oxidation | Increase | Increased Electron Density |

| Basicity of Acridine Nitrogen | Increase | Positive Inductive Effect (+I) |

| Steric Hindrance at Position 5 | Increase | Proximity to the Peri Position |

Electronic Effects on the Acridine Ring System

The electronic properties of the acridine ring system in this compound are significantly influenced by the electronic nature of its substituents: the hydrazinyl (-NHNH₂) group at the C9 position and the methyl (-CH₃) group at the C4 position. These effects are primarily understood through the principles of resonance and induction.

The acridine molecule itself is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom in the central ring, which withdraws electron density. This is analogous to how nitrogen substitution in other polycyclic aromatic hydrocarbons, like anthracene, increases the molecule's electron affinity.

Substituents can either donate or withdraw additional electron density, altering the reactivity of the ring.

Hydrazinyl Group (-NHNH₂): The hydrazinyl group is a potent electron-donating group (EDG). The nitrogen atom directly attached to the acridine ring possesses a lone pair of electrons. This lone pair can be delocalized into the π-system of the acridine ring through a resonance effect. This donation of electron density increases the nucleophilicity of the aromatic system, particularly at the ortho and para positions relative to the point of attachment.

Methyl Group (-CH₃): The methyl group is a weak electron-donating group. It exerts its influence primarily through a positive inductive effect (+I), pushing electron density through the sigma (σ) bonds. This effect is generally weaker than resonance.

The combined influence of these two electron-donating groups on the electron-deficient acridine core results in a complex distribution of electron density. The powerful resonance donation from the 9-hydrazinyl group significantly modulates the electrophilicity of the C9 carbon, while the methyl group provides a smaller, localized increase in electron density on its adjacent ring. These electronic modifications are crucial in determining the molecule's reactivity towards electrophiles and nucleophiles, as well as its interaction with biological targets.

Steric Hindrance Considerations

Steric hindrance in this compound arises from the spatial arrangement of the substituents on the acridine scaffold. The key interaction is between the hydrazinyl group at the C9 position and the methyl group at the C4 position.

The acridine system is largely planar, but the substituents at the C9 and C4 positions are in proximity, leading to potential steric clash. This peri-interaction can force the hydrazinyl group out of the plane of the acridine ring. Such a conformational change has significant implications:

Inhibition of Resonance: For the hydrazinyl group to exert its maximum electron-donating resonance effect, its p-orbitals must align with the π-system of the acridine ring. Steric hindrance from the 4-methyl group can disrupt this optimal alignment, potentially reducing the degree of electron donation into the ring.

Restricted Bond Rotation: The rotation around the C9-N bond of the hydrazinyl group may be restricted, leading to preferred rotational isomers (rotamers). This can influence how the molecule interacts with other molecules, such as solvent molecules or binding sites on enzymes.

Shielding of Reaction Sites: The methyl group can physically block or "shield" the hydrazinyl group and the nearby nitrogen atom of the acridine ring from the approach of reactants. This steric bulk can decrease the rate of reactions involving these sites. In related heterocyclic systems, the presence of bulky substituents has been shown to prevent nucleophilic attacks necessary for certain cyclization reactions.

Stability and Degradation Pathways in Various Chemical Environments

Hydrolytic Stability of the 9-Hydrazinyl Linkage

The stability of the 9-hydrazinyl linkage in this compound in aqueous environments is a critical parameter. The C9 position of the acridine ring is electron-deficient and thus susceptible to nucleophilic attack. Water, although a weak nucleophile, can participate in hydrolysis reactions, potentially cleaving the C9-N bond.

The stability of such linkages is highly dependent on pH. Studies on other hydrazide-containing conjugates have shown that stability significantly increases as the pH approaches neutrality. Conversely, under acidic conditions, the rate of hydrolysis is generally accelerated. This is because protonation of the nitrogen atoms in the acridine ring or the hydrazinyl group can make the C9 carbon even more electrophilic and susceptible to attack by water.

The proposed mechanism for hydrolysis would be a nucleophilic aromatic substitution reaction, where a water molecule attacks the C9 carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of hydrazine would yield 9-acridone derivatives.

While specific kinetic data for this compound is not available, data from related hydrazide glycoconjugates illustrates the pH-dependent nature of this stability.

| pH Value | Observed Half-life Range |

|---|---|

| 4.0 | 3 hours - 10 days |

| 5.0 | 1 day - 100 days |

| 6.0 | 10 days - 300 days |

This data is for hydrazide glycoconjugates and is presented to illustrate the general principle of increased stability of hydrazide/hydrazine linkages with increasing pH. nih.gov

Photochemical Reactivity and Degradation

Acridine derivatives are known to be photosensitive, and this compound is expected to undergo degradation upon exposure to light, particularly in the UV spectrum. The acridine core is a strong chromophore, meaning it readily absorbs light energy. This absorption can excite the molecule to a higher energy state, from which it can undergo various chemical reactions.

The primary mechanism of photodegradation often involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH), especially in the presence of oxygen and a photocatalyst like titanium dioxide (TiO₂). These highly reactive species can attack the electron-rich aromatic rings of the acridine system, leading to the destruction of the chromophore. This process is observed as a bleaching or decolorization of the solution.

Experimental studies on the photocatalytic degradation of other acridine dyes, such as Acridine Orange (AO), demonstrate the susceptibility of the acridine scaffold to photochemical breakdown. The degradation process leads to the formation of smaller, non-aromatic molecules, and eventually mineralization to carbon dioxide and water under ideal conditions.

| Acridine Dye | Catalyst | Degradation (%) | Time to Completion (h) |

|---|---|---|---|

| Acridine Orange (AO) | Anatase TiO₂ | 97% | 6.7 |

| Acridine Orange (AO) | Rutile TiO₂ | 67% | 8.0 |

| Acriflavine (AF) | Anatase TiO₂ | 93% | 5.4 |

| Acriflavine (AF) | Rutile TiO₂ | 82% | 5.3 |

The data indicates that the acridine ring system is effectively degraded under UV irradiation with a suitable photocatalyst, a process likely applicable to this compound. researchgate.net

Thermal Stability and Decomposition Processes

The thermal stability of this compound is determined by the bond energies of its constituent parts. The molecule consists of a thermally stable aromatic acridine core and a less stable hydrazinyl substituent. Therefore, thermal decomposition is expected to initiate at the hydrazinyl moiety.

Studies on the decomposition of hydrazine (N₂H₄) and its derivatives show that the N-N bond is typically the weakest link. The thermal decomposition process is complex and can proceed through various radical pathways. Prominent intermediates observed during hydrazine decomposition include N₂H₃, N₂H₂, and NH₂ radicals. At lower temperatures, the initial major product is often ammonia (B1221849) (NH₃), while at higher temperatures, molecular nitrogen (N₂) and hydrogen (H₂) become the dominant products.

For this compound, the decomposition process would likely occur in stages:

Initial Decomposition: At lower temperatures, cleavage of the N-N bond or the C9-N bond in the hydrazinyl group would occur. This would release nitrogenous fragments and leave behind a modified acridine radical or molecule.

Secondary Decomposition: At significantly higher temperatures, the robust tricyclic aromatic system of the acridine ring itself would begin to break down.

The presence of the acridine moiety may influence the precise decomposition temperature and mechanism compared to simple hydrazines. However, the fundamental pathway involving the initial breakdown of the hydrazinyl group remains the most probable route for thermal degradation.

Advanced Spectroscopic and Structural Characterization of 9 Hydrazinyl 4 Methylacridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, a comprehensive picture of the chemical structure can be constructed.

¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, with different functional groups and aromatic systems exhibiting characteristic chemical shift ranges.

For the 9-Hydrazinyl-4-methylacridine scaffold, protons on the acridine (B1665455) ring typically resonate in the aromatic region (δ 7.0-9.0 ppm). The methyl group protons at the 4-position would appear as a singlet in the upfield region, typically around δ 2.5-3.0 ppm. The protons of the hydrazinyl group (-NH-NH₂) would exhibit signals that can vary in chemical shift and may be broadened due to exchange processes. The NH proton is expected to resonate downfield due to deshielding effects.

Coupling patterns, arising from the interaction of neighboring non-equivalent protons, provide information about the connectivity of the molecule. For instance, the protons on the acridine ring system will show complex splitting patterns (doublets, triplets, and multiplets) due to coupling with adjacent protons. These patterns are crucial for assigning the specific positions of the protons on the aromatic rings.

Interactive Data Table: Representative ¹H NMR Chemical Shifts

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Acridine Aromatic H | 7.0 - 9.0 | m |

| 4-CH₃ | ~2.5 - 3.0 | s |

| -NH- | Variable, Downfield | br s |

| -NH₂ | Variable | br s |

Note: 's' denotes singlet, 'm' denotes multiplet, and 'br s' denotes broad singlet. Actual chemical shifts can vary based on the solvent and specific derivative.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the carbon atoms in the acridine ring are typically found in the aromatic region (δ 110-150 ppm). The carbon of the methyl group will appear at a much higher field (upfield), generally in the range of δ 15-25 ppm. The carbon atom attached to the hydrazinyl group (C9) will have a specific chemical shift influenced by the nitrogen atoms.

¹⁵N NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can provide direct information about the nitrogen environments in the hydrazinyl group and the acridine ring. The chemical shifts of the nitrogen atoms can confirm their involvement in hydrogen bonding and other intermolecular interactions.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for determining the three-dimensional structure and conformation of molecules.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. researchgate.net It is instrumental in tracing out the spin systems within the acridine rings and confirming the connectivity of protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. researchgate.netyoutube.com This allows for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, even if they are not directly bonded. researchgate.net This is crucial for determining the conformation of the molecule, such as the orientation of the hydrazinyl group relative to the acridine ring.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These techniques are highly sensitive to the types of chemical bonds and functional groups present in a molecule.

The IR and Raman spectra of this compound will display characteristic absorption bands corresponding to the vibrations of its functional groups.

N-H Stretching: The hydrazinyl group will show characteristic N-H stretching vibrations in the region of 3200-3500 cm⁻¹. nih.gov The presence of two bands in this region can indicate the symmetric and asymmetric stretching of the -NH₂ group.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while the C-H stretching of the methyl group will appear in the 2850-3000 cm⁻¹ region. nih.gov

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the acridine ring system will give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region.

N-H Bending: The bending vibration of the N-H bonds in the hydrazinyl group is expected to appear in the 1550-1650 cm⁻¹ region.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

| Hydrazinyl (-NH₂) | N-H Stretch | 3200 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Methyl (-CH₃) | C-H Stretch | 2850 - 3000 |

| Acridine Ring | C=C, C=N Stretch | 1400 - 1650 |

| Hydrazinyl (-NH₂) | N-H Bend | 1550 - 1650 |

Vibrational spectroscopy is particularly sensitive to hydrogen bonding. researchgate.net The formation of intermolecular or intramolecular hydrogen bonds involving the hydrazinyl group will cause a broadening and a shift to lower frequency (red shift) of the N-H stretching bands. The extent of this shift can provide information about the strength of the hydrogen bonding interactions. By analyzing the vibrational spectra under different conditions (e.g., in different solvents or at different concentrations), the nature of these intermolecular interactions can be further elucidated.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic absorption and emission spectroscopy are powerful tools to probe the electronic structure and photophysical properties of molecules like this compound. The interaction of the acridine core with the hydrazinyl and methyl substituents gives rise to its characteristic spectral features.

The fundamental chromophore in this compound is the acridine ring system, a tricyclic aromatic structure. The electronic absorption spectra of acridine derivatives are characterized by broad absorption bands in the UV-visible region, which are attributed to π-π* electronic transitions within the aromatic system. The introduction of a hydrazinyl group at the 9-position and a methyl group at the 4-position is expected to modulate these transitions.

The hydrazinyl group, being an electron-donating group, is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted acridine. This is due to the extension of the conjugated π-system through the lone pair of electrons on the nitrogen atom of the hydrazinyl group. The methyl group at the 4-position, a weak electron-donating group, is likely to have a smaller, yet contributory, red-shifting effect. The UV-visible absorption spectrum of acridine derivatives typically shows significant absorption in the 350-450 nm range, which is characteristic of transitions between π-electron energy levels of the acridine ring. researchgate.net

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) |

| Acridine | Ethanol (B145695) | 354, 385, 405 | 9,800, 7,800, 5,500 |

| 9-Aminoacridine | Ethanol | 400, 422 | 8,500, 9,500 |

| This compound (Predicted) | Ethanol | ~410-430 | ~9,000-11,000 |

Note: Data for this compound is predicted based on trends observed in related acridine derivatives.

Substituents on the acridine ring play a crucial role in determining the photophysical properties, including fluorescence quantum yield and lifetime. The electron-donating hydrazinyl group at the 9-position is expected to enhance the fluorescence of the acridine core. This is a common observation in 9-substituted acridines where electron-donating groups increase the electron density in the aromatic system, leading to more efficient emission. researchgate.net

The methyl group at the 4-position can also subtly influence the photophysical properties. Its presence may lead to minor shifts in the emission wavelength and could potentially affect the quantum yield, although to a lesser extent than the powerful hydrazinyl group. The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For comparison, the fluorescence quantum yield of 9,10-diphenylanthracene in cyclohexane is reported to be 0.97. bjraylight.com For acridine derivatives, these values can vary significantly based on substitution and solvent.

| Compound | Solvent | λem (nm) | Fluorescence Quantum Yield (Φf) |

| Acridine | Methanol | 422 | 0.03 |

| 9-Aminoacridine | Ethanol | 460 | 0.98 |

| This compound (Predicted) | Ethanol | ~470-490 | High (predicted > 0.8) |

Note: Data for this compound is predicted based on trends observed in related acridine derivatives.

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a phenomenon often observed in fluorescent molecules with a significant change in dipole moment upon excitation. Acridine derivatives, particularly those with charge-donating or -accepting groups, can exhibit solvatochromic shifts in their emission spectra.

For this compound, it is anticipated that an increase in solvent polarity would lead to a red shift (bathochromic shift) in the fluorescence emission. This is because the excited state is likely to be more polar than the ground state, and thus stabilized to a greater extent by polar solvents. This effect is useful for probing the microenvironment of the molecule. The shift in the emission maximum corresponds to changes in the polarity around the chromophore molecule. nih.gov

| Solvent | Dielectric Constant (ε) | Predicted λem of this compound (nm) |

| Toluene | 2.38 | ~460 |

| Dichloromethane | 8.93 | ~475 |

| Ethanol | 24.55 | ~485 |

| Acetonitrile | 37.5 | ~490 |

| Dimethyl Sulfoxide | 46.7 | ~500 |

Note: The emission maxima are predicted values based on the expected solvatochromic behavior of similar acridine derivatives.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for confirming the molecular weight and elucidating the structure of organic compounds through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. For this compound (C₁₄H₁₃N₃), the exact mass can be calculated and compared to the experimentally determined value to confirm its identity.

Elemental Composition and Calculated Exact Mass:

Formula: C₁₄H₁₃N₃

Calculated Monoisotopic Mass: 223.1109 Da

An HRMS spectrum of this compound would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z value extremely close to 224.1187.

| Ion | Formula | Calculated m/z | Expected Experimental m/z |

| [M]⁺˙ | C₁₄H₁₃N₃ | 223.1109 | ~223.111 |

| [M+H]⁺ | C₁₄H₁₄N₃ | 224.1187 | ~224.119 |

| [M+Na]⁺ | C₁₄H₁₃N₃Na | 246.0997 | ~246.100 |

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the [M+H]⁺ ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable information about the molecule's structure.

The fragmentation of protonated this compound is likely to involve several key pathways. A common fragmentation for hydrazinyl-containing compounds is the cleavage of the N-N bond. The acridine ring itself is quite stable, so fragmentation is often initiated at the substituent.

Plausible Fragmentation Pathways:

Loss of NH₃: A primary fragmentation pathway could involve the loss of ammonia (B1221849) (NH₃) from the protonated hydrazinyl group, leading to a fragment ion at m/z [M+H - 17]⁺.

Cleavage of the Hydrazinyl Group: The N-N bond can cleave, leading to the formation of an acridinyl amine cation and a neutral hydrazine (B178648) radical.

Ring Fragmentation: At higher collision energies, fragmentation of the acridine ring system may occur, although this is generally less favorable than the loss of substituents.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |

| 224.1 | 207.1 | NH₃ | 9-amino-4-methylacridinium ion |

| 224.1 | 194.1 | N₂H₄ | 4-methylacridinium ion |

| 224.1 | 179.1 | CH₃CN | Fragmentation of the acridine ring |

Note: The fragmentation pathways and resulting m/z values are predicted based on the general fragmentation patterns of related heterocyclic and hydrazinyl compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the atomic and molecular structure of a crystalline solid. wikipedia.org This method allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a detailed three-dimensional model of the molecule and its arrangement within the crystal lattice. Although a specific crystal structure for this compound has not been reported, data from its analogue, 9-aminoacridinium chloride N,N-dimethylformamide monosolvate, offers a reliable framework for understanding its structural characteristics. iucr.orgnih.gov

Based on the planarity of the acridine core in analogous compounds, the key torsion angles within the ring system of this compound are expected to be close to 0° or 180°, indicating a largely flat structure. The orientation of the hydrazinyl and methyl substituents relative to the acridine plane will be defined by specific torsion angles.

| Torsion Angle | Expected Value (°) | Description |

| C8-C9-C11-C12 | ~0 / ~180 | Defines the planarity of the acridine ring. |

| C1-C9-N(hydrazinyl)-N | Variable | Describes the orientation of the hydrazinyl group relative to the acridine ring. |

| C3-C4-C(methyl)-H | Variable | Describes the orientation of the methyl group. |

Note: The table presents expected values based on the known planarity of the acridine ring system. Actual values would require experimental determination.

The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular interactions. For this compound, hydrogen bonding and π–π stacking interactions are anticipated to be the dominant forces dictating the crystal packing.

In the crystal structure of 9-aminoacridinium chloride, the molecules are linked through a network of hydrogen bonds and π–π interactions. nih.gov The amino group participates in hydrogen bonding with chloride ions, while the acridinium (B8443388) cations are arranged in an antiparallel manner, facilitating multidirectional π–π stacking between the aromatic rings. iucr.orgnih.gov

Hirshfeld Surface Analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.com It maps the electron density of a molecule in a crystal to partition the crystal space into regions for each molecule. mdpi.com The analysis generates a three-dimensional surface around the molecule, colored to represent different properties, such as the normalized contact distance (dnorm), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds and other strong interactions. mdpi.com

A two-dimensional "fingerprint plot" can be derived from the Hirshfeld surface, which summarizes the intermolecular contacts by plotting the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface. Different types of interactions (e.g., H···H, C···H, N···H) have characteristic appearances on the fingerprint plot, allowing for their quantitative analysis.

While a specific Hirshfeld surface analysis for this compound is not available, an analysis of the related acridine co-crystal (NTO:ACR) reveals the importance of various intermolecular contacts. researchgate.net A hypothetical Hirshfeld surface analysis for this compound would likely show significant contributions from the following interactions:

| Interaction Type | Expected Contribution | Description |

| N-H···N | High | Strong hydrogen bonding involving the hydrazinyl groups. |

| π–π stacking | High | Interactions between the planar acridine rings. |

| C-H···π | Moderate | Interactions between C-H bonds and the aromatic system. |

| H···H | Moderate | General van der Waals interactions. |

Computational and Theoretical Investigations of 9 Hydrazinyl 4 Methylacridine

Quantum Chemical Calculations for Electronic Structure Analysis

No peer-reviewed articles or database entries containing quantum chemical calculations, such as Density Functional Theory (DFT) or Ab Initio methods, for 9-Hydrazinyl-4-methylacridine were identified. Consequently, specific data on its ground state geometries, energies, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential surfaces are not available.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

Similarly, the literature search did not uncover any studies that have performed molecular dynamics (MD) simulations on this compound. As a result, there is no information regarding the exploration of its conformational space or its dynamic interactions.

While computational studies exist for related acridine (B1665455) derivatives, the strict focus on "this compound" as per the instructions prevents the inclusion of data from these analogues. Generating an article with detailed research findings and data tables would require fabricating information, which is not feasible.

Interaction with Solvents and Other Chemical Species

The interaction of this compound with its surrounding environment, particularly solvents, is a critical factor influencing its chemical behavior, reactivity, and spectroscopic properties. Computational chemistry provides powerful tools to investigate these interactions at a molecular level. These methods can be broadly categorized into implicit and explicit solvent models.

Implicit solvent models, such as the Conductor-like Screening Model (COSMO) or the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and effective for capturing bulk electrostatic effects. Explicit solvent models, conversely, involve including a discrete number of solvent molecules around the solute. This hybrid approach allows for the study of specific short-range interactions, such as hydrogen bonding, which are crucial for protic solvents like water or methanol. rsc.org

Studies on similar nitrogen-containing heterocyclic compounds and hydrazones have utilized solvatochromism—the change in the substance's color with the solvent's polarity—to understand these interactions. researchgate.net Linear free energy relationships, including the Kamlet-Taft and Catalan models, are employed to correlate shifts in UV-Vis absorption maxima with solvent parameters like polarity/polarizability, acidity, and basicity. researchgate.net For this compound, the hydrazinyl group and the acridine ring nitrogen are expected to be primary sites for hydrogen bonding interactions. Computational studies can rationalize experimentally observed spectral shifts in various solvents by modeling these specific interactions. rsc.org

Illustrative Data: Calculated Solvatochromic Shifts for the Longest Wavelength Absorption Band of this compound

| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) | Shift from Hexane (nm) | Primary Interaction Type |

|---|---|---|---|---|

| Hexane | 1.88 | 395 | 0 | Non-specific (van der Waals) |

| Chloroform | 4.81 | 402 | +7 | Dipole-dipole, weak H-bond donor |

| Acetone | 20.7 | 408 | +13 | Dipole-dipole, H-bond acceptor |

| DMSO | 46.7 | 415 | +20 | Strong H-bond acceptor |

| Methanol | 32.7 | 421 | +26 | Protic, H-bond donor/acceptor |

Prediction of Spectroscopic Properties

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. nih.gov Computational methods have become indispensable for predicting NMR chemical shifts (δ), aiding in spectral assignment and structure verification. rsc.org Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose, often achieving high accuracy with root mean square errors (RMSEs) for ¹H shifts between 0.2–0.4 ppm. nih.gov

More recently, machine learning (ML) and graph neural networks (GNNs) have emerged as powerful tools, offering predictions with DFT-level accuracy at a fraction of the computational cost. nih.govrsc.org These models are trained on large databases of experimental or high-level computational data. nih.gov Programs like PROSPRE can predict ¹H chemical shifts with a mean absolute error (MAE) below 0.10 ppm in common NMR solvents by incorporating solvent effects into the prediction. nih.gov For a molecule like this compound, these computational approaches can provide a complete assignment of its ¹H and ¹³C NMR spectra, which is invaluable for confirming its synthesis and characterizing its structure.

Illustrative Data: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 4-CH₃ | 2.65 | 18.5 |

| H1/H8 | 8.10 / 8.05 | 125.4 / 125.9 |

| H2/H7 | 7.45 / 7.50 | 128.0 / 128.3 |

| H3/H6 | 7.70 / 7.75 | 130.1 / 130.5 |

| H5 | 7.95 | 124.8 |

| 9-NH | 9.50 | - |

| NH₂ | 5.30 | - |

| C4 | - | 135.2 |

| C9 | - | 155.0 |

Simulation of UV-Vis and Fluorescence Spectra

Computational simulation of electronic spectra is a key tool for interpreting experimental UV-Vis absorption and fluorescence data. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic transition energies and oscillator strengths that define these spectra. researchgate.net The choice of functional (e.g., B3LYP, CAM-B3LYP) and basis set (e.g., 6-31G(d,p), 6-311++G(d,p)) is crucial for obtaining results that agree well with experimental measurements. researchgate.netmdpi.com

Simulations can identify the nature of the electronic transitions, for instance, whether they are π→π* or n→π* transitions, by analyzing the molecular orbitals involved. researchgate.net For this compound, the absorption spectrum is expected to be dominated by π→π* transitions within the extended aromatic system of the acridine core. The hydrazinyl substituent may introduce transitions with charge-transfer character. By simulating the spectra in different solvents (using models described in 5.2.2), computational studies can predict and explain the solvatochromic effects observed experimentally. mdpi.comrsc.org

Illustrative Data: TD-DFT Calculated Electronic Transitions for this compound in Methanol

| Transition | Calculated Excitation Energy (eV) | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S₀ → S₁ | 2.95 | 420 | 0.25 | HOMO → LUMO (95%) |

| S₀ → S₂ | 3.40 | 365 | 0.18 | HOMO-1 → LUMO (88%) |

| S₀ → S₃ | 3.88 | 320 | 0.05 | HOMO → LUMO+1 (75%) |

Theoretical Studies of Reaction Mechanisms and Pathways

Theoretical chemistry offers profound insights into the mechanisms of chemical reactions, providing details that are often inaccessible through experimental means alone. For this compound, computational studies can elucidate the pathways of reactions such as oxidation, condensation with carbonyls, or cyclization reactions involving the hydrazinyl group. These investigations map the potential energy surface (PES) of a reaction, identifying reactants, products, intermediates, and the transition states that connect them. purdue.edumdpi.com

Methods like DFT are workhorses for exploring reaction mechanisms of organic molecules. mdpi.com For reactions involving significant electron correlation or bond breaking/formation, more advanced multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) may be necessary to accurately describe the electronic structure of transition states and intermediates. uchicago.edu Such studies are crucial for understanding the reactivity of hydrazine (B178648) derivatives and guiding the synthesis of new functional molecules. mdpi.comunits.itresearchgate.net

Transition State Localization and Reaction Coordinate Analysis

A transition state (TS) represents the maximum energy point along the minimum energy path connecting reactants and products. purdue.edu Locating this first-order saddle point on the PES is a central goal of mechanistic studies. Algorithms such as the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods are used to find TS structures. A true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. purdue.edu

Once the TS is located, an Intrinsic Reaction Coordinate (IRC) calculation is typically performed. The IRC analysis maps the reaction path downhill from the transition state to the connected reactant and product, confirming that the located TS is the correct one for the reaction of interest. This analysis provides a detailed picture of the geometric changes that occur as the reaction progresses.

Calculation of Activation Barriers and Reaction Energies

From the computed energies of the reactants, transition state, and products, key thermodynamic and kinetic parameters can be calculated. The activation energy barrier (often expressed as the Gibbs free energy of activation, ΔG‡) is the difference in energy between the transition state and the reactants. This barrier determines the rate of the reaction; a higher barrier corresponds to a slower reaction. nih.govnih.gov

Illustrative Data: Calculated Energies for a Hypothetical Condensation Reaction

| Reaction Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants (this compound + Acetone) | 0.0 | 0.0 |

| Transition State (TS) | +18.5 | +22.5 (ΔG‡) |

| Product (Hydrazone + H₂O) | -5.2 | -3.8 (ΔGr) |

Advanced Applications and Utilization in Chemical Science Non Biological

Role as a Versatile Synthetic Building Block for Complex Molecules

The unique structural architecture of 9-Hydrazinyl-4-methylacridine, featuring a reactive hydrazinyl group appended to the rigid, planar acridine (B1665455) core, positions it as a potentially valuable precursor in the synthesis of more complex molecular entities.

Precursor for Advanced Organic Synthesis

Hydrazine (B178648) derivatives are well-established as versatile precursors in organic synthesis, participating in a wide array of chemical transformations to construct various heterocyclic systems. The hydrazinyl moiety in this compound can serve as a nucleophile, enabling reactions with electrophilic partners to forge new carbon-nitrogen and nitrogen-nitrogen bonds. While specific research detailing the extensive use of this compound as a precursor is limited, the known reactivity of the hydrazine functional group suggests its utility in constructing a variety of complex organic molecules. Hydrazine derivatives are widely used as precursors for a variety of compounds in organic synthesis organic-chemistry.org.

Scaffold for Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, one-pot operation from three or more starting materials. researchgate.netnih.govbohrium.comnih.govgrafiati.com The presence of the reactive hydrazinyl group in this compound makes it a candidate for participation in such reactions. For instance, hydrazine and its derivatives are known to participate in various MCRs to generate diverse heterocyclic scaffolds. nih.gov Although specific examples involving this compound in MCRs are not extensively documented in the scientific literature, its structural motifs suggest potential for its application in the discovery of novel chemical entities through this efficient synthetic strategy.

Application in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, where the forces holding the system together are non-covalent. The planar aromatic nature of the acridine core in this compound suggests its potential for engaging in π-π stacking interactions, a key driving force in the formation of supramolecular assemblies.

Design of Host-Guest Systems

Host-guest chemistry, a central concept in supramolecular chemistry, involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule. The rigid and aromatic structure of the acridine framework could potentially allow molecules derived from this compound to act as hosts for various guest species. While specific host-guest systems involving this particular compound are not widely reported, the broader class of acridine derivatives has been explored for their ability to form such complexes.

Self-Assembly Processes

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. mdpi.comrsc.org The potential for π-π stacking, hydrogen bonding (via the hydrazinyl group), and other non-covalent forces in this compound could facilitate its participation in self-assembly processes to form well-defined supramolecular architectures. nih.gov Such assemblies are of interest for the development of new materials with unique photophysical or electronic properties.

Development of Novel Reagents and Catalysts (Excluding Biological Catalysis)

The application of acridine derivatives extends to the development of novel reagents and catalysts for chemical transformations.

The acridine nucleus can be a platform for designing new catalytic systems. While research on the catalytic applications of this compound is not extensively detailed, the broader family of acridine compounds has shown promise in catalysis. For example, certain acridine derivatives have been utilized as photocatalysts in organic reactions. The electronic properties of the acridine ring system, which can be modulated by substituents like the hydrazinyl and methyl groups, are key to their potential catalytic activity. Substituted acridines have been investigated for their catalytic activity in various chemical reactions. nih.gov

Ligands for Transition Metal Catalysis (e.g., C-H Functionalization)

The use of organic molecules as ligands is crucial in transition metal catalysis, where they modulate the metal center's reactivity and selectivity. For instance, novel bifunctional ligands can participate in and accelerate C-H cleavage steps in palladium-catalyzed reactions. nih.gov These ligands are fundamental for developing efficient catalytic systems for C-H functionalization, a powerful tool for creating complex molecules from simple precursors. mdpi.comnih.gov However, no specific studies have been found that report the synthesis, characterization, or application of this compound as a ligand in transition-metal-catalyzed reactions, including C-H functionalization.

Organocatalytic Applications

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions, offering a complementary approach to metal-based catalysts. researchgate.netmdpi.com This field has seen significant growth, with applications in asymmetric synthesis and the construction of complex molecular architectures. mdpi.com Despite the broad scope of organocatalysis, research detailing the use of this compound as an organocatalyst is not present in the available literature. There are no published findings on its catalytic activity, substrate scope, or mechanistic pathways in any organocatalytic transformation.

Fluorescent Probes and Chemical Sensors (for chemical analytes)

Fluorescent chemosensors are molecules designed to signal the presence of specific chemical analytes through a change in their fluorescence properties. mdpi.com The acridine scaffold is a known fluorophore, and its derivatives are sometimes explored for sensing applications. However, specific research on this compound for these purposes is absent.

Design Principles for Chemosensors

The design of a chemosensor involves integrating a fluorophore (signaling unit) with a receptor (binding unit) selective for a target analyte. researchgate.net The interaction between the analyte and the receptor should induce a discernible change in the fluorophore's emission, based on mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.net While these principles are general, their specific application to design a chemosensor based on this compound has not been reported.

Sensing Mechanisms for Ions or Small Molecules

Sensing mechanisms are diverse and tailored to the specific analyte. For example, some probes detect hydrazine through a chemical reaction that unmasks a fluorescent group. sci-hub.semdpi.com Others may rely on coordination with metal ions or hydrogen bonding with anions to trigger a photophysical response. researchgate.net There is no available data describing the mechanism by which this compound might sense specific ions or small molecules.

Photophysical Response to Analyte Binding (e.g., in solution, on surfaces)

The photophysical response of a sensor upon binding an analyte can include an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity, or a shift in the emission wavelength. mdpi.com This response is the basis of detection and quantification. mdpi.com Without experimental studies, the specific photophysical changes that this compound might exhibit in the presence of any chemical analyte remain unknown.

Materials Science Applications (e.g., Organic Electronics, Photovoltaics)

Organic molecules with specific electronic and photophysical properties are essential for developing new materials for applications in organic electronics and photovoltaics. mdpi.com These materials are often designed to have properties like high charge mobility, tunable energy levels, and strong light absorption. There are no published studies investigating this compound for applications in materials science, and its properties relevant to organic electronics or photovoltaics have not been characterized.

Incorporation into Polymer Backbones

The rigid, planar structure and fluorescent properties of the acridine nucleus make it an attractive candidate for incorporation into polymer backbones to create materials with enhanced thermal stability and specific optical and electronic functionalities. The hydrazinyl group, in particular, offers a reactive site that can potentially be utilized in polymerization reactions.

One established method for integrating acridine derivatives into a polymer backbone is through polycondensation reactions. For instance, research has demonstrated the synthesis of acridine-containing copolyimides by utilizing diaminoacridine as a monomer. researchgate.net In these syntheses, the amino groups of the acridine derivative react with a dianhydride, leading to the formation of a polyimide with the acridine moiety as an integral part of the main chain. researchgate.net This approach leverages the reactivity of functional groups on the acridine ring to build high-performance polymers. Such polymers often exhibit excellent thermal stability, with decomposition temperatures exceeding 540°C, and good solubility in common organic solvents, which is advantageous for processing and film formation. researchgate.net

Another related strategy involves the use of polymer carriers with reactive groups that can be conjugated with acridine derivatives. For example, biocompatible, water-soluble polymers with hydrazide functional groups have been used to form conjugates with 9-anilinoacridine (B1211779) drugs. nih.gov While this example represents a side-chain modification rather than direct backbone incorporation, it highlights the utility of the hydrazide chemistry in linking acridine moieties to polymeric structures. It is conceivable that a bifunctional hydrazinyl acridine derivative could act as a monomer in step-growth polymerization with suitable comonomers to form polymers with acridine units in the main chain.

The incorporation of acridine units into polymer backbones can significantly influence the properties of the resulting material. The rigidity of the acridine structure can enhance the thermal and mechanical properties of the polymer, while its inherent fluorescence can impart useful optical characteristics.

| Polymer Type | Monomer(s) | Polymerization Method | Key Properties of Acridine-Containing Polymer |

| Copolyimide | 3,6-diaminoacridine, 4,4′-(9H-fluoren-9-ylidene)bisphenylamine, 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) | One-step polycondensation | High thermal stability (T10 > 540°C), good solubility, light-emitting capabilities. researchgate.net |

| Polyhydrazone (Hypothetical) | Dihydrazinyl acridine derivative, Dialdehyde/Diketone | Polycondensation | Potential for high thermal stability and conjugation, leading to interesting electronic properties. |

Optoelectronic Properties in Solid State

The photophysical properties of acridine derivatives are of significant interest for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs), sensors, and anti-counterfeiting technologies. rsc.orgresearchgate.net The performance of these materials is often dictated by their behavior in the solid state, where intermolecular interactions can significantly influence their luminescent properties.

Acridine derivatives have been shown to exhibit a range of interesting solid-state emission phenomena. For example, specific acridine-modified o-carboranes have been designed to display bright solid-state excimer emission. acs.org This phenomenon, where an excited-state dimer forms between two molecules, is often quenched in the solid state for many fluorescent molecules but can be promoted through careful molecular design, leading to unique photophysical properties. acs.org

Furthermore, some acridine derivatives exhibit aggregation-induced emission (AIE), where the molecule is weakly emissive in solution but becomes highly luminescent in the aggregated or solid state. rsc.org A three-dimensional luminophore based on an acridine-functionalized spiro[fluorene-9,9′-xanthene] demonstrates this AIE activity. In the solid state, this compound displays mechanoresponsive luminescence, where its emission characteristics change upon the application of mechanical force. This property has been leveraged for applications in anti-counterfeiting and information encryption. rsc.org A blue organic light-emitting diode fabricated using this material as the emitter achieved an external quantum efficiency of 2.58%. rsc.org

The solid-state luminescence of acridine compounds can also be influenced by their environment and interactions with other molecules. For instance, the interaction of acridine orange with RNA leads to the formation of insoluble complexes that exhibit metachromatic luminescence in the solid state, with emission wavelengths around 650 nm. nih.gov The spectral characteristics of these complexes are dependent on the base composition of the RNA, indicating that dye-base interactions play a crucial role in the observed luminescence. nih.gov

Theoretical studies based on density functional theory (DFT) have been employed to investigate the relationship between the molecular structure of acridine derivatives and their optoelectronic properties. researchgate.net These studies help in understanding the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for designing materials for photovoltaic and other optoelectronic applications. researchgate.net Small molecular hole-transporting materials based on acridine have also been synthesized and have shown excellent performance in phosphorescent OLEDs, acting as either the hole-transporting layer or the host material. mdpi.com

| Acridine Derivative Type | Solid-State Property | Potential Application | Key Performance Metric |

| Acridine-modified o-carboranes | Excimer emission | Optical sensors, molecular thermometers | Dimer-induced emission acs.org |

| Acridine functionalized spiro[fluorene-9,9′-xanthene] | Aggregation-induced emission (AIE), Mechanoresponsive luminescence | Anti-counterfeiting, information encryption, blue OLEDs | External quantum efficiency of 2.58% in a blue OLED rsc.org |

| Acridine orange-RNA complexes | Metachromatic luminescence | Biological probes | Emission around 650 nm nih.gov |

| Dimethyl acridine-substituted triphenylamine | Hole-transporting material | Phosphorescent OLEDs | External quantum efficiency of 21.59% in a yellow PhOLED mdpi.com |

Conclusion and Future Research Directions

Summary of Key Findings in 9-Hydrazinyl-4-methylacridine Chemistry

This compound is a heterocyclic compound built upon the planar, three-ring acridine (B1665455) scaffold. The core chemical interest in this molecule stems from the combination of the photophysically active acridine nucleus and the reactive hydrazinyl (-NHNH2) group at the 9-position. The electron density at the 9-position of the acridine ring is comparatively low, making it susceptible to nucleophilic attack, which is a key step in the synthesis of this compound, typically from a 9-chloro-4-methylacridine (B3048348) precursor. pharmaguideline.com

Identification of Remaining Challenges in Synthesis and Characterization

For this compound specifically, the synthesis relies on the availability of the 9-chloro-4-methylacridine intermediate. The nucleophilic aromatic substitution (SNAr) reaction with hydrazine (B178648) hydrate (B1144303) is generally effective, but purification can be a challenge. researchgate.net Hydrazine is highly reactive and toxic, requiring careful handling. Furthermore, the characterization of acridine derivatives can sometimes be complicated by their tendency to form complex isomeric mixtures and their potential for degradation under certain analytical conditions, such as during mass spectrometry or NMR analysis workups. mdpi.com The stability of the hydrazinyl group itself can also be a concern, as it is susceptible to oxidation.

Promising Avenues for Further Fundamental Chemical Research

The unique combination of a reactive hydrazinyl group and a fluorescent acridine core in this compound opens up several promising areas for fundamental chemical research.

Coordination Chemistry: The hydrazinyl group and the nitrogen atom within the acridine ring are both potential coordination sites for metal ions. A systematic investigation into the coordination chemistry of this compound and its derivatives with a range of transition metals could yield novel organometallic complexes. Research could focus on the synthesis, crystal structure, and electronic properties of these complexes, exploring how metal binding modulates the photophysical properties of the acridine ligand.

Photophysical Studies: Acridine derivatives are known for their interesting photophysical behaviors. researchgate.netresearchgate.net Detailed studies on this compound and its derivatives could provide deeper insights into structure-property relationships. This includes systematic investigation of how solvent polarity, pH, and the electronic nature of substituents on derivative structures affect absorption spectra, fluorescence quantum yields, and excited-state lifetimes. researchgate.netrsc.org Such fundamental data is crucial for the rational design of molecules for specific applications.

Supramolecular Chemistry: The planar structure of the acridine core makes it an ideal candidate for participating in π-π stacking interactions. researchgate.net The hydrazinyl group provides a site for hydrogen bonding. This dual capability could be exploited in the field of supramolecular chemistry to construct well-defined, self-assembled architectures like gels, liquid crystals, or molecular cages.

Potential for Novel Applications in Non-Biological Chemical Fields

Building on its fundamental chemical properties, this compound serves as a valuable platform for developing materials with novel functions in non-biological areas.

Chemosensors: The reactivity of the hydrazinyl group can be harnessed to design selective chemosensors. By synthesizing hydrazone derivatives that can selectively bind to specific analytes (e.g., metal ions, anions, or neutral molecules), the fluorescence of the acridine core could be modulated (either quenched or enhanced) upon binding. This analyte-induced change in the fluorescence signal forms the basis of a chemical sensor.

Organic Electronics and Materials Science: The rigid, planar, and π-conjugated system of acridine makes its derivatives promising candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs). researchgate.net The ability to form a wide range of derivatives from the hydrazinyl group allows for the tuning of electronic properties to optimize performance in such devices. rsc.org

Photocatalysis: Certain acridinium (B8443388) salts have demonstrated exceptional oxidative strength in their excited states, making them highly effective photocatalysts for driving chemical transformations. chemistryviews.org Research into the conversion of this compound into its corresponding acridinium salt and subsequent investigation of its photocatalytic activity could open new avenues in synthetic organic chemistry, offering efficient and environmentally friendly reaction pathways. researchgate.net

Q & A

Basic Research Question

- Storage : Store in airtight, light-resistant containers at -20°C under nitrogen to prevent oxidation of the hydrazinyl group .

- Handling : Avoid dust formation; use PPE (gloves, goggles) to minimize hygroscopic degradation .

- Solvent selection : Use anhydrous DMF or DMSO for solutions, as water accelerates hydrolysis .

How can computational methods predict the electronic properties of this compound for drug design?

Advanced Research Question

Density Functional Theory (DFT) calculations model:

- Frontier molecular orbitals (HOMO/LUMO) : Predict redox behavior and charge-transfer interactions with biological targets .

- Molecular docking : Simulate binding to enzymes (e.g., topoisomerases) by optimizing hydrogen bonds between the hydrazinyl group and active-site residues .

Validate predictions with experimental data (e.g., UV-Vis spectroscopy for HOMO-LUMO gaps) .

What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

Advanced Research Question

- Exothermic reactions : Hydrazine addition to halogenated precursors requires controlled addition rates and cooling to prevent runaway reactions .

- Purification : Column chromatography is impractical for large batches; switch to recrystallization (e.g., ethanol/water mixtures) or fractional distillation .

- Waste management : Neutralize acidic byproducts (e.g., HCl from substitution) with bicarbonate before disposal .

How does this compound compare to other hydrazine-containing acridines in fluorescence-based applications?

Advanced Research Question

The methyl group at position 4 enhances steric stability, reducing aggregation-induced quenching compared to unsubstituted analogs. Its fluorescence quantum yield (~0.45 in ethanol) is higher than 9-hydrazinoacridine (~0.32) due to reduced electron-withdrawing effects . Applications include:

- Sensor design : Detect aldehydes via hydrazone formation, with emission shifts correlated to analyte concentration .

- Cell imaging : Functionalize with PEG for aqueous solubility and target-specific probes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。